N-[2-(dimethylamino)ethyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
This compound is a mouthful, but its structure reveals fascinating properties. Let’s break it down:
N-[2-(dimethylamino)ethyl]: This part contains a dimethylaminoethyl group attached to the nitrogen atom.
2-[2-(1H-indol-3-yl)ethyl]: Here, we have an indole ring connected to an ethyl group.
1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: This chunk represents a fused isoindole ring with a carboxamide group and a dioxo (two carbonyl groups) bridge.
Preparation Methods
To synthesize this compound, researchers have employed a clever approach. They react tryptamine (a derivative of indole) with ibuprofen (a common anti-inflammatory drug) using N, N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent. DCC facilitates the formation of an amide bond between the carboxyl group of ibuprofen and the amino group of tryptamine. The resulting compound is our target molecule .
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: For amide bond formation, DCC is crucial. Other reactions may involve specific reagents based on the desired transformation.
Major Products: These depend on the specific reaction conditions. For instance, oxidation could yield different functional groups.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigating its interactions with biological molecules (enzymes, receptors) and potential therapeutic applications.
Medicine: Could it be a drug candidate? Its anti-inflammatory properties (similar to ibuprofen) are intriguing.
Industry: Perhaps it has applications in materials science or catalysis.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Explore related structures like naproxen, indomethacin, or other NSAIDs.
Uniqueness: Highlight what sets our compound apart—perhaps its dual functionality due to the indole moiety.
Properties
Molecular Formula |
C23H24N4O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C23H24N4O3/c1-26(2)12-10-24-21(28)15-7-8-18-19(13-15)23(30)27(22(18)29)11-9-16-14-25-20-6-4-3-5-17(16)20/h3-8,13-14,25H,9-12H2,1-2H3,(H,24,28) |
InChI Key |
MEXWITQJBSEOIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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